molecular formula C15H13ClF3N3O4 B2581027 Ethyl 3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 318237-93-3

Ethyl 3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No. B2581027
CAS RN: 318237-93-3
M. Wt: 391.73
InChI Key: BHOPNBDZEIPCFF-UHFFFAOYSA-N
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Description

Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate is a chemical compound . It is related to Trifluoromethylpyridine (TFMP) and its intermediates, which are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of related compounds like TFMP derivatives has been increasing steadily in the last 30 years . The synthetic methods for introducing TFMP groups within the structures of other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The specific synthesis process for Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate is not available in the search results.

Scientific Research Applications

Synthesis and Chemical Transformations

Researchers have developed methods for synthesizing derivatives of ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate, exploring their chemical properties and reactivity. For instance, derivatives have been prepared with varying side chains, evaluating their in vitro activities against specific biological targets. These studies highlight the compound's versatility and potential as a scaffold for further chemical modifications (Nongpanga Ningsanont et al., 2003; A. Molchanov et al., 2002).

Biological Activities and Mechanism of Action Studies

Significant research has focused on understanding the biological activities of ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate derivatives. Studies have identified these compounds as inhibitors of key biological pathways, such as AP-1 and NF-κB mediated gene expression. These findings underscore the potential therapeutic applications of these compounds in modulating gene expression related to various diseases (M. Palanki et al., 2002).

Advanced Synthetic Techniques

Research has also delved into developing advanced synthetic techniques for creating these compounds. Innovations in reaction conditions and the use of novel reagents have enabled the efficient synthesis of complex derivatives, expanding the chemical space available for drug development and other scientific applications (Tsutomu Kimura et al., 2015).

properties

IUPAC Name

ethyl 3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N3O4/c1-3-26-14(25)10-8-9(10)13(24)22(12(8)23)21(2)11-7(16)4-6(5-20-11)15(17,18)19/h4-5,8-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOPNBDZEIPCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1C(=O)N(C2=O)N(C)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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